D-Tagatose-13C

Description

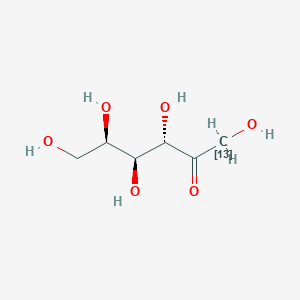

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(3S,4S,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i2+1 |

InChI Key |

BJHIKXHVCXFQLS-PEKYFXIPSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of D-Tagatose-¹³C from [UL-¹³C₆]fructose: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of uniformly labeled D-Tagatose-¹³C ([UL-¹³C₆]tagatose) from uniformly labeled D-fructose ([UL-¹³C₆]fructose). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways and workflows.

Chemical Synthesis of D-[UL-¹³C₆]Tagatose

The primary method for synthesizing D-[UL-¹³C₆]tagatose from D-[UL-¹³C₆]fructose is a multi-step chemical process. A key step in this synthesis is the epimerization at the C-4 position of the fructose molecule, which is achieved through an oxidation-reduction sequence.[1][2]

Synthesis Pathway

The chemical synthesis involves the protection of hydroxyl groups, followed by oxidation of the C-4 hydroxyl group to a ketone, and subsequent reduction to invert the stereochemistry at this position. The final step is the deprotection of the hydroxyl groups to yield the desired D-[UL-¹³C₆]tagatose.

Caption: Chemical synthesis pathway for D-[UL-¹³C₆]Tagatose from [UL-¹³C₆]fructose.

Experimental Protocol

The following protocol is based on the synthesis of natural and ¹³C-enriched D-tagatose from D-fructose. The synthesis of D-[UL-¹³C₆]Tagatose follows a six-step process, including multiple chromatographic purifications.[1][2]

Step 1: Protection of D-[UL-¹³C₆]fructose

-

This initial step involves protecting the hydroxyl groups of the fructose molecule to prevent unwanted side reactions in subsequent steps. The specific protecting groups and reaction conditions would be chosen based on their stability and ease of removal.

Step 2: Epimerization via Oxidation-Reduction

-

Oxidation: The key transformation is the selective oxidation of the C-4 hydroxyl group of the protected fructose derivative to a ketone. A common reagent for this step is the Dess-Martin periodinane.[1][2]

-

Reduction: The resulting keto-intermediate is then reduced, for example with sodium borohydride (NaBH₄), to yield the C-4 epimer, which is the protected tagatose derivative.[1][2]

Step 3: Deprotection

-

The protecting groups are removed from the protected tagatose derivative to yield the final product, D-[UL-¹³C₆]Tagatose.

Step 4: Purification

-

Multiple chromatographic purifications are necessary throughout the synthesis to isolate and purify the intermediates and the final product.[1][2]

Quantitative Data

The synthesis of D-[UL-¹³C₆]tagatose from D-[UL-¹³C₆]fructose has been reported with the following quantitative results.[1][2]

| Parameter | Value | Reference |

| Starting Material | D-[UL-¹³C₆]fructose (465 mg, 2.5 mmol) | [1][2] |

| Final Product | D-[UL-¹³C₆]Tagatose (92 mg) | [1][2] |

| Overall Yield | 16% | [1][2] |

| Number of Steps | 6 | [1][2] |

| Chromatographic Purifications | 4 | [1][2] |

For comparison, the synthesis of natural D-tagatose from D-fructose on a larger scale (50 mmol) resulted in a 23% overall yield after five steps and two chromatographic purifications.[1][2]

Experimental Workflow

The overall workflow for the synthesis and purification of D-[UL-¹³C₆]Tagatose is depicted below.

Caption: Experimental workflow for the synthesis of D-[UL-¹³C₆]Tagatose.

Alternative: Enzymatic Synthesis of D-Tagatose from D-Fructose

While chemical synthesis is a viable route, enzymatic methods offer an alternative approach for the production of D-tagatose from D-fructose. These methods can be highly specific and may avoid the need for protection and deprotection steps.

One such method is a three-step enzymatic cascade reaction.[3] There are also multi-enzyme cascade reactions that have been developed for this conversion.[4] Although there are no naturally occurring enzymes that directly convert D-fructose to D-tagatose, multi-enzyme catalytic systems can achieve this transformation.[5]

Enzymatic Cascade Pathway

An example of an enzymatic pathway involves the phosphorylation of fructose, followed by epimerization and dephosphorylation to yield tagatose.

Caption: A three-step enzymatic cascade for the synthesis of D-Tagatose from Fructose.

Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents/Enzymes | Overall Yield | Purity | Reference |

| Chemical Synthesis | D-[UL-¹³C₆]fructose | Dess-Martin periodinane, NaBH₄ | 16% | High (after chromatography) | [1][2] |

| Enzymatic Cascade | D-fructose | Hexokinase, Fructose-1,6-bisphosphate aldolase, Phytase | 77% | 99.9% (after recrystallization) | [3] |

| Multi-enzyme Cascade | D-fructose | Fructokinase, Fructose-1,6-bisphosphate aldolase, Polyphosphate kinase, Phytase | 68% | Not specified | [4] |

Characterization

The final product, D-[UL-¹³C₆]Tagatose, and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and isotopic labeling of the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and isotopic enrichment of the labeled tagatose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to analyze the isotopomer distribution of the ¹³C-labeled sugar.[6]

References

- 1. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of D-Tagatose-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of D-Tagatose-¹³C, a valuable isotopically labeled sugar for various research applications. The synthesis is based on a concise and scalable six-step route starting from the readily available D-Fructose-¹³C. This document details the experimental protocols, quantitative data, and purification methods, offering a practical resource for researchers in the field of carbohydrate chemistry and drug development.

Overview of the Synthetic Strategy

The chemical synthesis of D-Tagatose-¹³C from D-Fructose-¹³C hinges on the key transformation of epimerization at the C-4 position. This is achieved through a strategic oxidation-reduction sequence of a protected fructose derivative. The overall synthetic workflow is depicted below.

A Technical Guide to the Enzymatic Synthesis of ¹³C Labeled D-Tagatose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of ¹³C labeled D-Tagatose, a crucial tool in metabolic research and drug development. This document details various synthesis pathways, provides explicit experimental protocols, and presents quantitative data to guide researchers in producing this valuable isotopically labeled sugar.

Introduction to D-Tagatose and its ¹³C Labeled Analog

D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, that has garnered significant interest as a low-calorie sweetener and a potential therapeutic agent.[1][2] Its unique metabolic properties make it a subject of intense study in areas such as glycolysis, the pentose phosphate pathway, and gut microbiome interactions. The use of stable isotope-labeled D-Tagatose, particularly uniformly ¹³C labeled D-Tagatose (d-[UL-¹³C₆]Tagatose), is indispensable for tracing its metabolic fate and understanding its mechanism of action in complex biological systems.

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical methods for producing D-Tagatose.[1] This guide will explore the primary enzymatic routes for D-Tagatose synthesis, with a special focus on methodologies compatible with the production of its ¹³C labeled form.

Synthesis Pathways for D-Tagatose

Several enzymatic and chemo-enzymatic pathways have been developed for the synthesis of D-Tagatose. The most prominent and technically feasible routes are detailed below.

Isomerization of D-Galactose using L-Arabinose Isomerase (L-AI)

The most established and economically viable method for D-Tagatose production is the isomerization of D-galactose, catalyzed by the enzyme L-arabinose isomerase (L-AI, EC 5.3.1.4).[1] This enzyme naturally interconverts L-arabinose and L-ribulose but also effectively catalyzes the isomerization of D-galactose to D-tagatose. This pathway is particularly attractive as D-galactose can be readily obtained from the hydrolysis of lactose, a byproduct of the dairy industry.

Two-Step Enzymatic Synthesis from Lactose

A logical extension of the L-AI pathway is the use of lactose as a starting material. This two-step, one-pot synthesis involves the initial hydrolysis of lactose into D-glucose and D-galactose by β-galactosidase (EC 3.2.1.23), followed by the isomerization of the D-galactose to D-tagatose by L-AI.[1] To produce ¹³C labeled D-tagatose via this route, one would need to start with ¹³C labeled lactose.

Multi-Enzyme Cascade from Sucrose

A more complex, yet elegant, approach utilizes sucrose as the initial substrate in a multi-enzyme cascade. This in vitro system involves five enzymes: sucrose phosphorylase, fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, and polyphosphate kinase for ATP regeneration.[3][4] This pathway offers the advantage of breaking thermodynamic limitations and can be adapted for ¹³C labeling by using ¹³C sucrose.

Chemo-Enzymatic Synthesis from D-Fructose

A highly relevant pathway for producing ¹³C labeled D-Tagatose involves the epimerization of the readily available ¹³C labeled D-Fructose at the C-4 position. This is achieved through a chemical oxidation-reduction sequence.[3][5] While not purely enzymatic, this method is a practical and scalable approach for obtaining d-[UL-¹³C₆]tagatose.

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes.

Protocol for Synthesis of d-[UL-¹³C₆]Tagatose from d-[UL-¹³C₆]Fructose

This protocol is adapted from a concise and scalable synthesis method and involves the protection of the hydroxyl groups of fructose, followed by epimerization at the C-4 position via an oxidation/reduction sequence, and subsequent deprotection.[3][5]

Materials:

-

d-[UL-¹³C₆]fructose

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Dess-Martin Periodinane

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dowex 50WX8 (H⁺ form) resin

-

Silica gel for column chromatography

Procedure:

-

Protection of d-[UL-¹³C₆]fructose:

-

Dissolve d-[UL-¹³C₆]fructose in anhydrous pyridine.

-

Add acetic anhydride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with ice water and extract the product with DCM.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting protected fructose by silica gel column chromatography.

-

-

Oxidation to C-4 Keto Intermediate:

-

Dissolve the protected d-[UL-¹³C₆]fructose in DCM.

-

Add Dess-Martin periodinane portion-wise at room temperature.

-

Stir the mixture for 2-3 hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

-

Separate the organic layer, wash with NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the C-4 keto intermediate.

-

-

Reduction to Protected d-[UL-¹³C₆]Tagatose:

-

Dissolve the C-4 keto intermediate in a mixture of DCM and MeOH.

-

Add NaBH₄ portion-wise at 0 °C.

-

Stir the reaction for 1-2 hours.

-

Quench the reaction by adding acetone.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the protected d-[UL-¹³C₆]tagatose.

-

-

Deprotection to d-[UL-¹³C₆]Tagatose:

-

Dissolve the protected d-[UL-¹³C₆]tagatose in methanol.

-

Add Dowex 50WX8 (H⁺ form) resin.

-

Stir the mixture at room temperature overnight.

-

Filter off the resin and wash with methanol.

-

Concentrate the filtrate to obtain crude d-[UL-¹³C₆]tagatose.

-

Further purify by column chromatography if necessary.

-

Protocol for Whole-Cell Enzymatic Synthesis of D-Tagatose from D-Galactose

This protocol utilizes recombinant E. coli cells overexpressing L-arabinose isomerase for the bioconversion of D-galactose to D-tagatose.[6] For ¹³C labeling, ¹³C D-galactose would be used as the substrate.

Materials:

-

Recombinant E. coli cells expressing L-arabinose isomerase

-

¹³C D-Galactose

-

Phosphate buffer (e.g., 0.2 M Na₂HPO₄–NaH₂PO₄ buffer, pH 8.0)

-

Manganese chloride (MnCl₂) solution

-

Lactose (for induction of gene expression if applicable)

-

Centrifuge

-

Incubator shaker

Procedure:

-

Cell Culture and Induction:

-

Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth) with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.

-

Induce the expression of L-arabinose isomerase with an appropriate inducer (e.g., IPTG or lactose) and continue the culture for several hours at an optimized temperature.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with buffer (e.g., phosphate buffer, pH 8.0).

-

-

Whole-Cell Bioconversion:

-

Prepare a reaction mixture containing:

-

¹³C D-Galactose (e.g., 100 g/L)

-

Phosphate buffer (0.2 M, pH 8.0)

-

MnCl₂ (e.g., 1 mM)

-

Washed recombinant E. coli cells (e.g., to a final OD₆₀₀ of 10-60)

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50 °C) with shaking for a predetermined time (e.g., 30 minutes to several hours).[6]

-

-

Reaction Termination and Product Isolation:

-

Terminate the reaction by heating the mixture (e.g., 100 °C for 10 minutes) to inactivate the enzyme and lyse the cells.[6]

-

Centrifuge the mixture to remove cell debris.

-

The supernatant containing ¹³C D-tagatose can be further purified by methods such as column chromatography.

-

Protocol for One-Pot Synthesis of D-Tagatose from Lactose

This protocol describes the simultaneous hydrolysis of lactose and isomerization of galactose in a single reaction vessel.[1][7] For ¹³C labeling, ¹³C lactose is the required starting material.

Materials:

-

¹³C Lactose

-

β-Galactosidase

-

L-Arabinose Isomerase (or recombinant cells expressing L-AI)

-

Phosphate buffer (e.g., 0.2 M, pH 6.5)

-

Manganese chloride (MnCl₂) solution

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in a suitable buffer (e.g., 0.2 M Na₂HPO₄–NaH₂PO₄ buffer, pH 6.5).[7]

-

Add ¹³C Lactose to the desired concentration (e.g., 100 g/L).[7]

-

Add β-galactosidase and L-arabinose isomerase to the reaction mixture. The optimal ratio of the two enzyme activities should be determined empirically (e.g., 20 U β-galactosidase: 80 U L-AI).[7]

-

Add MnCl₂ to the optimal concentration (e.g., 10 mM).[7]

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for both enzymes (a compromise may be necessary, e.g., 50-60 °C) with gentle agitation for an extended period (e.g., 36-72 hours).[7]

-

-

Product Recovery and Purification:

-

Terminate the reaction by heat inactivation of the enzymes.

-

Remove any precipitated protein by centrifugation or filtration.

-

The resulting solution containing ¹³C D-tagatose, ¹³C D-glucose, and unreacted sugars can be purified using chromatographic techniques.

-

Data Presentation

The following tables summarize quantitative data from various enzymatic synthesis methods for D-Tagatose.

Table 1: Synthesis of D-Tagatose using L-Arabinose Isomerase

| Substrate | Enzyme Source | Reaction Conditions | Conversion Rate (%) | Product Titer (g/L) | Reference |

| D-Galactose | Recombinant E. coli | pH 8.0, 50 °C, 30 min | 33.5 | 33.5 | [1] |

| D-Galactose | Immobilized L-AI | pH 8.0, 60 °C, 90 h | 58 | 58 | [1] |

| D-Galactose | Thermotoga maritima L-AI | pH 7.5, 90 °C | 68 | 1.22 | [1] |

Table 2: Multi-Enzyme Synthesis of D-Tagatose

| Substrate | Enzyme System | Reaction Conditions | Conversion Rate (%) | Product Titer (g/L) | Reference |

| Lactose | β-Galactosidase & L-AI | pH 6.5, 60 °C, 36 h | 23.73 | - | [7] |

| Lactose | Multi-enzyme cascade | - | 27.58 | - | [7] |

| Sucrose | 5-enzyme cascade | pH 7.5, 45 °C, 24 h | 72.4 | - | [3][4] |

| Maltodextrin | Recombinant E. coli | pH 7.5, 60 °C, 24 h | - | 3.2 | [8] |

Table 3: Chemo-Enzymatic Synthesis of ¹³C D-Tagatose

| Starting Material | Overall Yield (%) | Scale | Reference |

| d-[UL-¹³C₆]fructose | 16 | 2.5 mmol | [3][5] |

Purification and Analysis

Purification of the synthesized ¹³C D-Tagatose is critical to remove unreacted substrates, byproducts, and enzyme components.

-

Column Chromatography: Silica gel chromatography is effective for purifying protected intermediates in chemical synthesis.[3][5] For the final product and for purification from enzymatic reactions, ion-exchange and size-exclusion chromatography can be employed.

-

Analysis: The purity and identity of the final product should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The isotopic enrichment of the ¹³C labeled D-Tagatose should be determined by Mass Spectrometry (MS).

Conclusion

This technical guide has outlined several robust enzymatic and chemo-enzymatic methods for the synthesis of ¹³C labeled D-Tagatose. The choice of method will depend on the available starting materials, desired scale, and laboratory capabilities. The provided protocols and data serve as a valuable resource for researchers embarking on the synthesis of this important metabolic tracer. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and purity of the final product.

References

- 1. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Production of d-Tagatose by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Construction of a multienzyme cascade reaction system and its application in D-tagatose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-cell biosynthesis of d-tagatose from maltodextrin by engineered Escherichia coli with multi-enzyme co-expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

biochemical properties of D-Tagatose-13C

An In-depth Technical Guide to the Biochemical Properties of D-Tagatose-¹³C

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, which has garnered significant interest as a low-calorie sweetener.[1][2][3] It possesses approximately 92% of the sweetness of sucrose but with only about one-third of the calories (1.5 kcal/g).[3][4] The ¹³C-labeled variant, D-Tagatose-¹³C, serves as a powerful tool in metabolic research. As a stable isotope tracer, it allows for the precise tracking of tagatose metabolism and its influence on various biochemical pathways without the radiation hazards associated with radioactive isotopes.[5] This guide provides a comprehensive overview of the biochemical properties of D-Tagatose-¹³C, its metabolic fate, relevant experimental protocols, and its impact on cellular signaling.

Core Biochemical Properties

D-Tagatose shares many physical and chemical properties with other monosaccharides. It is a white, crystalline powder with a melting point of 134-137°C.[2] As a reducing sugar, it can participate in Maillard reactions, which is relevant in food science applications.[2] The primary distinction of D-Tagatose-¹³C is its isotopic enrichment, which allows it to be differentiated from its unlabeled counterpart by mass spectrometry, enabling its use in metabolic flux analysis (MFA).[5][6][7]

Metabolism of D-Tagatose

Only about 20% of ingested D-tagatose is absorbed in the small intestine; the remainder is fermented by gut microbiota into short-chain fatty acids.[4] The absorbed D-tagatose is metabolized primarily in the liver via a pathway analogous to that of fructose, albeit at a slower rate.[8][9] The initial and rate-limiting step is the phosphorylation of D-tagatose at the C-1 position by fructokinase (ketohexokinase) to form D-tagatose-1-phosphate.[9]

This metabolic intermediate, D-tagatose-1-phosphate, is a key modulator of glucose metabolism. It has been shown to:

-

Promote glycogen synthesis: It stimulates glucokinase, leading to increased conversion of glucose to glucose-6-phosphate, which in turn activates glycogen synthase.[8][9]

-

Inhibit glycogenolysis: It acts as an inhibitor of glycogen phosphorylase, preventing the breakdown of glycogen to glucose.[8]

The slower metabolism of D-tagatose compared to fructose leads to an accumulation of tagatose-1-phosphate, which contributes to its low glycemic index and its observed effects on blood glucose control.[9]

Data Presentation

The following tables summarize key quantitative data related to D-Tagatose and the enzymes involved in its metabolism and production. Note: The kinetic parameters are for the unlabeled monosaccharide, as the ¹³C isotope is not expected to significantly alter enzymatic activity.

Table 1: Physicochemical Properties of D-Tagatose

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [2][3] |

| Molecular Weight | 180.16 g/mol | [1][2][3] |

| Melting Point | 133 - 137 °C | [1][2] |

| Sweetness (relative to sucrose) | ~92% | [2][3][8] |

| Caloric Value | 1.5 kcal/g | [3][4] |

| Solubility in water (20°C) | 160 g/100 ml | [1] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Kₘ (mM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (mM⁻¹min⁻¹) | Conditions | Reference |

| D-Tagatose 3-Epimerase (from Christensenella minuta) | D-Tagatose | 34.9 | 9,318 | 267 | pH 6.0, 50°C | [10] |

| D-Tagatose 3-Epimerase (from Christensenella minuta) | D-Fructose | 94.7 | 4,230 | 45 | pH 6.0, 50°C | [10] |

| D-Tagatose 3-Epimerase (from Christensenella minuta) | D-Allulose | 53.8 | 6,572 | 122 | pH 6.0, 50°C | [10] |

| L-Arabinose Isomerase (from Lactobacillus plantarum) | D-Galactose | - | - | - | Optimal conversion at 60°C, pH 7.17 | [11] |

Experimental Protocols

Protocol 1: Synthesis of D-[UL-¹³C₆]Tagatose

This protocol is based on the chemical synthesis from D-[UL-¹³C₆]fructose.[12][13]

Objective: To synthesize uniformly labeled ¹³C D-tagatose.

Materials:

-

D-[UL-¹³C₆]fructose

-

Dess-Martin periodinane

-

Sodium borohydride (NaBH₄)

-

Solvents (e.g., dichloromethane, methanol)

-

Chromatography supplies (silica gel)

Methodology:

-

Protection of Fructose: The hydroxyl groups of D-[UL-¹³C₆]fructose are protected using standard carbohydrate chemistry techniques to ensure specific reactions at desired positions.

-

Oxidation: The C-4 hydroxyl group of the protected fructose derivative is oxidized to a ketone using Dess-Martin periodinane. This step is crucial for the subsequent epimerization.

-

Reduction (Epimerization): The resulting ketone is then reduced using a reducing agent like sodium borohydride (NaBH₄). This reduction is stereoselective, leading to the inversion of the stereochemistry at the C-4 position, thus converting the fructose backbone to a tagatose backbone.

-

Deprotection: The protecting groups are removed to yield D-[UL-¹³C₆]tagatose.

-

Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography, to separate it from reactants and byproducts. The purity is confirmed by NMR and mass spectrometry.

The overall yield for this multi-step synthesis is reported to be in the range of 16-23%.[12][13]

Protocol 2: ¹³C Metabolic Flux Analysis (MFA) using D-Tagatose-¹³C

This is a generalized protocol for tracing the metabolism of D-Tagatose-¹³C in a cell culture system.

Objective: To quantify the metabolic flux of D-Tagatose-¹³C through central carbon metabolism.

Materials:

-

Mammalian cell line of interest

-

Culture medium deficient in the unlabeled sugar to be replaced

-

D-[UL-¹³C₆]Tagatose

-

LC-MS/MS or GC-MS system

-

Metabolite extraction solutions (e.g., 80% methanol)

Methodology:

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of D-[UL-¹³C₆]Tagatose and other necessary nutrients.[14]

-

Time-Course Sampling: Collect cell samples at various time points to capture the dynamics of isotope incorporation into downstream metabolites.[15]

-

Metabolite Extraction: Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

-

Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopologue distributions (MIDs) of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates).[14] The MIDs reveal the extent of ¹³C incorporation from the tracer.

-

Flux Calculation: Use computational software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This allows for the calculation of the rates (fluxes) of the biochemical reactions in the network.[6][7]

Mandatory Visualizations

Metabolic Pathway of D-Tagatose

Caption: Metabolic pathway of D-Tagatose and its influence on glycogen metabolism.

Experimental Workflow for ¹³C-MFA

Caption: General experimental workflow for ¹³C Metabolic Flux Analysis (MFA).

Signaling Impact of D-Tagatose vs. Fructose

Caption: Comparative impact of chronic Fructose vs. D-Tagatose on myocardial signaling.

References

- 1. fao.org [fao.org]

- 2. foodstandards.gov.au [foodstandards.gov.au]

- 3. mdpi.com [mdpi.com]

- 4. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway [mdpi.com]

- 10. Frontiers | Biocatalytic Synthesis of D-Allulose Using Novel D-Tagatose 3-Epimerase From Christensenella minuta [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolic Fate of D-Tagatose-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic fate of D-Tagatose, a low-calorie rare sugar with significant potential in the food and pharmaceutical industries. Understanding its metabolic pathways is crucial for evaluating its physiological effects, safety, and therapeutic applications. The use of carbon-13 (¹³C) labeled D-Tagatose is an essential tool for tracing its conversion into downstream metabolites, enabling precise quantification of metabolic fluxes.

Core Metabolic Pathway of D-Tagatose in Hepatocytes

The primary site for the metabolism of ingested D-Tagatose is the liver. In vitro studies using hepatocytes or liver-derived enzymes have elucidated a pathway analogous to that of D-fructose, albeit with a significantly slower metabolic rate.

The core pathway involves two principal steps:

-

Phosphorylation: Upon entering the hepatocyte, D-Tagatose is phosphorylated at the C-1 position by fructokinase (also known as ketohexokinase). This reaction consumes ATP and yields D-Tagatose-1-phosphate (T1P) , trapping the sugar inside the cell. The rate of this phosphorylation is slower than that for fructose, which can lead to an accumulation of T1P.[1]

-

Cleavage: T1P is subsequently cleaved by aldolase B , the liver-specific aldolase. This reaction breaks the six-carbon sugar phosphate into two three-carbon triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde .

These triose phosphates are central intermediates in glycolysis and gluconeogenesis, and their fate depends on the metabolic state of the cell. They can be used for energy production via glycolysis and the TCA cycle, converted to glucose/glycogen, or used for the synthesis of fatty acids and non-essential amino acids.

References

A Technical Guide to the Cellular Uptake and Metabolism of D-Tagatose-¹³C

Audience: Researchers, scientists, and drug development professionals.

Abstract: D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, is gaining significant attention as a low-calorie sweetener with potential therapeutic applications, particularly in glycemic control. Understanding its metabolic fate is crucial for its application in functional foods and pharmaceuticals. The use of stable isotope-labeled D-Tagatose, specifically D-Tagatose-¹³C, allows for precise tracing of its metabolic pathways and quantification of its contribution to cellular metabolism through ¹³C-Metabolic Flux Analysis (¹³C-MFA). This guide provides a comprehensive overview of the cellular uptake and metabolism of D-Tagatose, detailing the key enzymatic steps, interactions with primary metabolic pathways, and a framework for its quantitative analysis using ¹³C labeling.

Cellular Uptake of D-Tagatose

The intestinal absorption of D-Tagatose is limited, with only about 20-25% of an oral dose being absorbed in the small intestine[1][2]. The unabsorbed portion proceeds to the large intestine, where it is fermented by gut microbiota[2].

For the fraction that is absorbed and for cellular uptake in peripheral tissues, transport is mediated by specific protein transporters.

-

Primary Transporter: Studies in rats suggest that D-Tagatose is transported across the intestinal epithelium via the Glucose Transporter Type 5 (GLUT5) [3][4]. GLUT5 is the primary transporter for fructose, and its involvement is consistent with the structural similarity between fructose and tagatose[3][4].

-

SGLT1 Independence: The same studies indicate that D-Tagatose is likely not a substrate for the Sodium-Dependent Glucose Cotransporter 1 (SGLT1)[3][4].

While the primary research focuses on intestinal absorption, it is plausible that GLUT5 and other GLUT family transporters facilitate D-Tagatose uptake in other tissues, such as the liver, though specific transporter kinetics have yet to be fully elucidated.

The Metabolic Pathway of D-Tagatose

Once inside the cell, particularly in the liver, D-Tagatose enters a metabolic pathway analogous to that of fructose, though it is metabolized at a slower rate. The principal pathway involves phosphorylation at the C-1 position, followed by cleavage into triose phosphates.

-

Phosphorylation: D-Tagatose is first phosphorylated by fructokinase (also known as ketohexokinase) to form D-Tagatose-1-Phosphate (T1P) , consuming one molecule of ATP[5].

-

Cleavage: T1P is subsequently cleaved by aldolase B into two triose-phosphate intermediates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde [6]. D-glyceraldehyde is then phosphorylated to D-glyceraldehyde-3-phosphate (G3P) by triose kinase.

-

Entry into Central Metabolism: Both DHAP and G3P are key intermediates in central carbon metabolism and can enter glycolysis to generate pyruvate and subsequently acetyl-CoA, or they can be utilized in gluconeogenesis to synthesize glucose[6].

Interaction with Glucose Metabolism

D-Tagatose and its metabolites can significantly influence hepatic glucose metabolism, which contributes to its observed hypoglycemic effects.

-

Inhibition of Glycogenolysis: D-Tagatose has been shown to inhibit hepatic glycogenolysis, the process of breaking down stored glycogen into glucose[7].

-

Enzymatic Regulation: The metabolite Tagatose-1-Phosphate (T1P) plays a key regulatory role. It promotes the activity of glucokinase , leading to increased phosphorylation of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthase to promote glycogen storage. Concurrently, T1P inhibits glycogen phosphorylase , the rate-limiting enzyme in glycogenolysis, preventing the breakdown of glycogen[5][7].

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and physiological effects of D-Tagatose.

Table 1: Enzyme and Transporter Interactions

| Parameter | Enzyme/Transporter | Value | Substrate | Notes | Source |

|---|---|---|---|---|---|

| Transport | GLUT5 | - | D-Tagatose | Identified as the likely transporter in rat small intestine. | [3][4] |

| Inhibition Constant (Kᵢ) | Fructokinase | 70.05 ± 5.14 mM | D-Fructose | D-Tagatose acts as a competitive inhibitor of fructose phosphorylation. | [8] |

| Maximal Velocity (Vₘₐₓ) | Fructokinase | 3.12 µmol/mg/min | D-Fructose | - | [8] |

| Substrate Specificity | Aldolase B | Prefers cognate substrate | Fructose-1-P | Aldolase B has a much greater catalytic efficiency for fructose-1-P compared to other isozymes. | [9] |

| Substrate Discrimination | FBP vs. TBP Aldolases | 300-1500 fold preference | FBP / TBP | Aldolase isozymes are highly specific for their primary substrates (Fructose-1,6-bisphosphate vs. Tagatose-1,6-bisphosphate). |[10] |

Table 2: Physiological and Metabolic Effects | Parameter | Condition | Value/Effect | Dose | Source | | :--- | :--- | :--- | :--- | :--- | | Glycemic Index (GI) | Healthy Individuals | 3 | Not specified | Compared to glucose (GI=100). |[7] | | HbA1c Reduction | Type 2 Diabetes | Significant reduction | 7.5 g (3x/day) | Dose-dependent effect observed over 6 months. |[7] | | Fasting Glycemia | Type 2 Diabetes | Significant reduction | 7.5 g (3x/day) | Dose-dependent effect observed over 3-6 months. |[7] | | Intestinal Absorption | Humans | ~20-25% | Not specified | The majority of ingested tagatose is not absorbed. |[1][2] | | Cell Growth (E. coli) | In vitro culture | Optimal at 40 mM | 0-500 mM | Growth was repressed at very high concentrations (500 mM). |[11] |

Experimental Protocols for D-Tagatose-¹³C Analysis

The use of uniformly labeled D-Tagatose-[U-¹³C₆] allows for the tracing of all six carbon atoms through metabolic pathways. This is essential for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify intracellular reaction rates (fluxes).

General Protocol for ¹³C-MFA with D-Tagatose-¹³C

This protocol provides a framework for conducting a ¹³C-MFA experiment in a cellular model.

Objective: To quantify the metabolic fluxes through central carbon metabolism originating from D-Tagatose-¹³C.

Materials:

-

Cell line of interest (e.g., HepG2 human liver cancer cells)

-

Standard cell culture media and supplements

-

Custom media lacking glucose, containing D-Tagatose-[U-¹³C₆] as the primary carbon source

-

Quenching solution: 60% methanol, pre-chilled to -80°C

-

Extraction solvent: 80:20 methanol:water, pre-chilled to -80°C[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Methodology:

-

Phase 1: Cell Culture & Isotope Labeling

-

Culture cells to the desired confluence (typically mid-log phase) in standard growth media.

-

Wash cells with phosphate-buffered saline (PBS) to remove residual standard media.

-

Switch to the experimental medium containing D-Tagatose-[U-¹³C₆]. The concentration should be optimized based on preliminary studies (e.g., 40 mM)[11].

-

Incubate the cells for a sufficient duration to achieve both metabolic and isotopic steady-state. This is a critical step and must be determined empirically by performing a time-course experiment (e.g., sampling at 8, 16, 24 hours) and measuring the ¹³C enrichment in key downstream metabolites. Isotopic steady-state is reached when this enrichment no longer changes over time[13][14].

-

-

Phase 2: Metabolite Quenching and Extraction

-

Rapidly aspirate the labeling medium.

-

Immediately add ice-cold quenching solution to the culture plate to arrest all enzymatic activity.

-

Scrape the cells in the quenching solution and transfer to a centrifuge tube.

-

Pellet the cells by centrifugation at a low temperature (4°C).

-

Remove the supernatant and add the pre-chilled extraction solvent to the cell pellet[12].

-

Lyse the cells (e.g., via sonication or freeze-thaw cycles) and centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Phase 3: Analytical Measurement

-

Analyze the metabolite extract using LC-MS or GC-MS. These techniques separate the individual metabolites and measure the mass distribution for each, providing the Mass Isotopomer Distribution (MID).

-

The MID reveals the fractional abundance of each isotopologue (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one ¹³C atom, up to M+6 for a fully labeled 6-carbon metabolite derived from D-Tagatose-[U-¹³C₆])[14].

-

-

Phase 4: Computational Flux Analysis

-

Use specialized software (e.g., 13CFLUX2, Metran) to perform the flux calculations[15].

-

The software requires a metabolic network model of the cell's central metabolism.

-

An algorithm iteratively adjusts the flux values (reaction rates) in the model until the predicted MIDs for downstream metabolites best match the experimentally measured MIDs.

-

The output is a quantitative flux map, detailing the rate of carbon flow through glycolysis, the pentose phosphate pathway, the TCA cycle, and other connected pathways, all originating from D-Tagatose.

-

Conclusion

D-Tagatose presents a unique metabolic profile characterized by limited intestinal absorption, uptake via GLUT5, and a hepatic metabolism analogous to fructose. Its ability to modulate hepatic glucose storage through the inhibition of glycogenolysis highlights its potential for glycemic control. The use of D-Tagatose-¹³C coupled with ¹³C-MFA provides a robust platform for researchers to move beyond qualitative descriptions to a quantitative understanding of its metabolic fate. This technical framework enables the precise determination of how D-Tagatose contributes to cellular energy and biosynthetic pathways, offering critical insights for its development as a functional food ingredient and therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway [mdpi.com]

- 6. D-TAGATOSE [inchem.org]

- 7. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research [bu.edu]

- 10. Exploring substrate binding and discrimination in fructose1, 6-bisphosphate and tagatose 1,6-bisphosphate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a gene cluster for D-tagatose utilization in Escherichia coli B2 phylogroup - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity [mdpi.com]

- 13. d-nb.info [d-nb.info]

- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

D-Tagatose-13C as a Tracer for Ketohexose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, presents a compelling subject for metabolic research. Its low caloric value and potential health benefits, including a minimal impact on blood glucose levels, have garnered significant interest.[1][2] The use of stable isotope-labeled tracers, particularly Carbon-13 (¹³C), has become the gold standard for elucidating metabolic pathways and quantifying fluxes in living systems.[3][4][5][6] While the synthesis of D-[UL-¹³C6]tagatose has been documented, its application as a tracer in metabolic flux analysis (MFA) remains a novel and largely unexplored field of research.[7]

This technical guide provides a comprehensive framework for utilizing D-tagatose-¹³C as a tracer to investigate ketohexose metabolism. Drawing upon established principles of ¹³C-MFA and protocols developed for analogous ketohexoses like fructose, this document offers researchers the foundational knowledge required to design, execute, and interpret tracer studies with D-tagatose-¹³C. The guide is intended for professionals in metabolic research and drug development seeking to explore the metabolic fate of D-tagatose and its therapeutic potential.

Metabolic Pathways of D-Tagatose

Understanding the metabolic pathways of D-tagatose is fundamental to designing and interpreting tracer experiments. While the complete picture of its metabolism is still emerging, current research suggests that D-tagatose is metabolized in a manner similar to D-fructose, albeit at a slower rate.

Upon absorption, D-tagatose can be phosphorylated by fructokinase to form tagatose-1-phosphate. This intermediate can then enter the glycolytic pathway. In some microorganisms, a tagatose-6-phosphate pathway has also been identified. The slower metabolism of D-tagatose compared to fructose is a key characteristic that influences its physiological effects.

The following diagram illustrates the proposed central metabolic pathways for D-tagatose.

Experimental Design for D-Tagatose-¹³C Tracer Studies

A well-designed ¹³C-MFA experiment is crucial for obtaining high-quality data. The following sections outline a proposed experimental framework adapted from established protocols for other ketohexose tracers.[6][8]

Tracer Selection and Concentration

The choice of isotopically labeled D-tagatose will depend on the specific metabolic pathways under investigation. Uniformly labeled D-[UL-¹³C6]tagatose is a versatile option for tracing the entire carbon backbone through various metabolic routes.[7] The concentration of the tracer should be carefully selected to ensure sufficient enrichment in downstream metabolites without causing metabolic perturbations. A common starting point is to replace a fraction (e.g., 10-50%) of the unlabeled substrate in the culture medium with the ¹³C-labeled tracer.[8]

Cell Culture and Labeling

The experimental workflow begins with culturing the cells or organism of interest in a defined medium. Once the culture reaches a steady metabolic state, the medium is switched to one containing D-tagatose-¹³C. The duration of the labeling period is critical and should be sufficient to achieve isotopic steady state in the metabolites of interest. This is typically determined empirically by performing a time-course experiment and measuring the isotopic enrichment of key metabolites over time.

The following diagram outlines a general experimental workflow for a D-tagatose-¹³C tracer study.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Tagatose-¹³C in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled substrates, allows for the precise tracking of atoms through metabolic pathways. D-Tagatose, a rare sugar and an epimer of D-fructose, has gained interest for its potential health benefits, including its low caloric value and minimal impact on blood glucose levels. Understanding its metabolic fate is crucial for evaluating its therapeutic and nutritional applications. The use of D-Tagatose-¹³C in MFA protocols offers a unique opportunity to trace its contribution to central carbon metabolism, providing valuable insights for drug development and nutritional science.

D-tagatose is metabolized in a pathway analogous to that of fructose.[1] It is first phosphorylated to tagatose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde.[1] These three-carbon intermediates subsequently enter the glycolytic pathway. By using D-Tagatose-¹³C, researchers can quantify the flux of tagatose-derived carbons into glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and gluconeogenesis.

These application notes provide a comprehensive overview and detailed protocols for the utilization of D-Tagatose-¹³C in MFA studies.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a D-Tagatose-¹³C MFA experiment. These tables are for illustrative purposes to demonstrate how to structure and present such data.

Table 1: Relative Abundance of ¹³C-Labeled Glycolytic Intermediates

| Metabolite | Condition: Control | Condition: Drug Treatment | Fold Change |

| Dihydroxyacetone phosphate (DHAP) M+3 | 55% | 40% | -1.38 |

| Glyceraldehyde-3-phosphate (G3P) M+3 | 60% | 45% | -1.33 |

| 3-Phosphoglycerate M+3 | 45% | 30% | -1.50 |

| Phosphoenolpyruvate (PEP) M+3 | 40% | 25% | -1.60 |

| Pyruvate M+3 | 35% | 20% | -1.75 |

| Lactate M+3 | 50% | 35% | -1.43 |

M+3 indicates the isotopologue with three ¹³C atoms, as would be expected from the cleavage of [U-¹³C₆]D-Tagatose.

Table 2: Fractional Contribution of D-Tagatose-¹³C to TCA Cycle Intermediates

| Metabolite | Fractional Contribution from Tagatose (Control) | Fractional Contribution from Tagatose (Drug Treatment) | p-value |

| Citrate | 25% | 15% | <0.05 |

| α-Ketoglutarate | 22% | 12% | <0.05 |

| Succinate | 20% | 10% | <0.05 |

| Fumarate | 18% | 8% | <0.01 |

| Malate | 23% | 13% | <0.05 |

Experimental Protocols

The following are detailed protocols for conducting an MFA experiment using D-Tagatose-¹³C. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cells with D-Tagatose-¹³C to achieve isotopic steady state for MFA.

Materials:

-

Cell line of interest (e.g., HepG2, HEK293)

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

[U-¹³C₆]D-Tagatose (or other specifically labeled variant)

-

Culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 50-70% confluency at the time of the experiment.

-

Pre-incubation: The day before the experiment, replace the medium with fresh complete growth medium.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free and pyruvate-free medium with a known concentration of [U-¹³C₆]D-Tagatose (e.g., 5-10 mM, to be optimized) and dialyzed FBS.

-

Initiation of Labeling:

-

Aspirate the pre-incubation medium from the cells.

-

Wash the cells twice with sterile PBS to remove any residual unlabeled glucose.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is typically between 6 and 24 hours for central carbon metabolism.

-

Metabolite Extraction: Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction

Objective: To quench metabolism and extract intracellular metabolites for analysis.

Materials:

-

Cold PBS (-20°C)

-

Quenching/Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C

-

Cell scraper

-

Centrifuge tubes, pre-chilled

-

Centrifuge capable of reaching -9°C

Procedure:

-

Quenching:

-

Place the culture plate on a bed of dry ice to rapidly cool the cells.

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

-

Extraction:

-

Add the pre-chilled 80% methanol to the plate.

-

Scrape the cells from the plate using a cell scraper.

-

Transfer the cell suspension to a pre-chilled centrifuge tube.

-

-

Lysis: Vortex the cell suspension vigorously for 1 minute.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: GC-MS Analysis of Labeled Metabolites

Objective: To separate and quantify the mass isotopomers of key metabolites.

Materials:

-

Dried metabolite extract

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

-

GC-MS system equipped with an appropriate column (e.g., DB-5ms)

Procedure:

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

-

Derivatization:

-

Add methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate to protect carbonyl groups.

-

Add MTBSTFA, vortex, and incubate to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use an appropriate temperature gradient to separate the metabolites.

-

Acquire mass spectra in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the abundance of different mass isotopomers.

-

-

Data Analysis:

-

Identify metabolites based on their retention times and mass fragmentation patterns compared to standards.

-

Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.

-

Calculate the fractional labeling and molar percent enrichment of each metabolite.

-

Use the corrected data for metabolic flux modeling using software such as INCA or Metran.

-

Visualizations

The following diagrams illustrate the metabolic pathway of D-tagatose and a general experimental workflow for MFA.

Caption: Metabolic pathway of D-Tagatose-¹³C.

References

Application Notes and Protocols: D-Tagatose-13C in Stable Isotope Resolved Metabolomics (SIRM)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing uniformly labeled D-Tagatose-13C (U-13C-D-Tagatose) in Stable Isotope Resolved Metabolomics (SIRM) studies. This document outlines the metabolic basis for using this compound as a tracer, detailed experimental protocols for cell culture-based assays, and guidelines for data analysis and interpretation.

Introduction

D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, is gaining interest as a low-calorie sweetener with potential health benefits, including a low glycemic index.[1] In metabolic research, stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways. U-13C-D-Tagatose allows for the tracing of carbon atoms as they are incorporated into various downstream metabolites, providing insights into cellular metabolism that are not achievable with traditional metabolomics alone. Only about 20% of ingested D-tagatose is absorbed and metabolized, primarily in the liver, in a manner hypothesized to be similar to fructose, though at a slower rate.[1]

SIRM experiments with this compound can help to:

-

Elucidate the metabolic fate of D-tagatose in various cell types.

-

Investigate the interaction of D-tagatose metabolism with central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.

-

Assess the impact of therapeutic agents on D-tagatose utilization and related metabolic pathways.

-

Discover novel metabolic pathways involving D-tagatose.

Metabolic Pathway of D-Tagatose

In mammalian cells, D-tagatose is thought to be metabolized in a pathway analogous to that of fructose. It is first phosphorylated to D-tagatose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. D-glyceraldehyde is subsequently phosphorylated to D-glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are key intermediates in the glycolytic pathway.[2] The incorporation of 13C atoms from U-13C-D-Tagatose into these and subsequent metabolites allows for the detailed mapping of its metabolic fate.

Experimental Protocols

This section details a generalized protocol for a cell-based SIRM experiment using U-13C-D-Tagatose.

I. Cell Culture and Labeling

Materials:

-

Cell line of interest

-

Complete growth medium

-

Dialyzed fetal bovine serum (dFBS)

-

Glucose-free and fructose-free DMEM or RPMI-1640 medium

-

U-13C-D-Tagatose (e.g., from Cambridge Isotope Laboratories, Inc.)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scrapers

-

6-well or 10-cm cell culture plates

Protocol:

-

Cell Seeding: Seed cells in 6-well plates or 10-cm dishes at a density that will result in ~80-90% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours in complete growth medium.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free and fructose-free DMEM or RPMI-1640 with 10% dFBS, 4 mM L-glutamine, and the desired concentration of U-13C-D-Tagatose (e.g., 5-10 mM). A parallel control group with unlabeled D-tagatose should also be prepared.

-

Labeling:

-

Aspirate the complete growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of 13C incorporation. A 24-hour time point is often sufficient to approach isotopic steady-state for many metabolites.

-

II. Metabolite Extraction

Materials:

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Liquid nitrogen

-

Centrifuge capable of 4°C and >15,000 x g

-

Lyophilizer or vacuum concentrator

Protocol:

-

Quenching and Harvesting:

-

Place the cell culture plates on ice.

-

Aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of pre-chilled 80% methanol to the plate (e.g., 1 mL for a 6-well plate) to quench metabolic activity.

-

Scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Extraction:

-

Vortex the cell suspension vigorously for 1 minute.

-

Incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.

-

Dry the metabolite extract completely using a lyophilizer or vacuum concentrator.

-

Store the dried metabolite pellets at -80°C until analysis.

-

III. LC-MS/MS Analysis

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Sciex QTOF) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatography (Example using HILIC):

-

Column: SeQuant ZIC-pHILIC (150 mm × 2.1 mm, 5 µm)

-

Mobile Phase A: 20 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Linear gradient from 80% B to 20% B over 15 minutes, followed by a 5-minute wash with 20% B and a 5-minute re-equilibration at 80% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL (reconstituted in 50% acetonitrile)

Mass Spectrometry (Example using Q-Exactive):

-

Ionization Mode: Negative

-

Scan Range: 70-1000 m/z

-

Resolution: 70,000

-

AGC Target: 1e6

-

Maximum IT: 100 ms

-

Data Acquisition: Full scan mode to detect all isotopologues.

Data Presentation and Analysis

The primary data output from a SIRM experiment is the mass isotopologue distribution (MID) for each detected metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Expected 13C Labeling Patterns from U-13C-D-Tagatose

The table below summarizes the expected major isotopologues for key metabolites in central carbon metabolism following the introduction of U-13C-D-Tagatose.

| Metabolite | Abbreviation | Expected Major Labeled Isotopologue | Number of Labeled Carbons | Pathway |

| D-Tagatose-1-phosphate | T1P | M+6 | 6 | Tagatose Metabolism |

| Dihydroxyacetone phosphate | DHAP | M+3 | 3 | Glycolysis |

| Glyceraldehyde-3-phosphate | G3P | M+3 | 3 | Glycolysis |

| 3-Phosphoglycerate | 3PG | M+3 | 3 | Glycolysis |

| Phosphoenolpyruvate | PEP | M+3 | 3 | Glycolysis |

| Pyruvate | Pyr | M+3 | 3 | Glycolysis |

| Lactate | Lac | M+3 | 3 | Fermentation |

| Acetyl-CoA | AcCoA | M+2 | 2 | TCA Cycle Entry |

| Citrate | Cit | M+2, M+4, M+5 | 2, 4, 5 | TCA Cycle |

| α-Ketoglutarate | αKG | M+2, M+4 | 2, 4 | TCA Cycle |

| Malate | Mal | M+2, M+3 | 2, 3 | TCA Cycle |

Data Analysis Workflow

-

Peak Picking and Integration: Use software such as Xcalibur, MassHunter, or open-source tools like XCMS to identify and integrate chromatographic peaks for each metabolite of interest and its isotopologues.

-

Isotopologue Distribution Calculation: For each metabolite, calculate the fractional abundance of each isotopologue. Correct for the natural abundance of 13C.

-

Fractional Enrichment Calculation: Determine the overall fractional enrichment of 13C in each metabolite pool.

-

Metabolic Flux Analysis (Optional): For a more quantitative analysis, use software like INCA or Metran to perform metabolic flux analysis (MFA) by fitting the MIDs to a metabolic network model.

Conclusion

The use of U-13C-D-Tagatose in SIRM studies offers a powerful approach to investigate the metabolic fate of this unique sugar and its impact on cellular metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute their own this compound tracing experiments. Careful experimental design, rigorous sample preparation, and appropriate data analysis are critical for obtaining high-quality, interpretable results that can advance our understanding of metabolic regulation in health and disease.

References

Application Notes and Protocols: D-Tagatose-¹³C Tracer Studies in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a rare sugar and a C-4 epimer of D-fructose, is gaining significant attention as a low-calorie sweetener with potential therapeutic applications.[1][2] Its metabolism in mammalian systems, which shares similarities with fructose metabolism, presents a unique opportunity to probe cellular metabolic pathways.[3] Stable isotope tracer analysis using uniformly ¹³C-labeled D-Tagatose (D-Tagatose-¹³C) allows for the precise tracking of carbon atoms as they are incorporated into downstream metabolites. This enables the elucidation of pathway activities, nutrient contributions, and metabolic fluxes, providing valuable insights for drug development and disease research.[4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting D-Tagatose-¹³C tracer studies in mammalian cells. The methodologies outlined here are designed to guide researchers in designing, executing, and interpreting these powerful metabolic experiments.

Metabolic Pathway of D-Tagatose

D-Tagatose is primarily metabolized in the liver, where it is phosphorylated by fructokinase to tagatose-1-phosphate.[3] This intermediate can then be cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), which are key intermediates in the glycolytic pathway. The slower rate of D-Tagatose metabolism compared to fructose can lead to the accumulation of tagatose-1-phosphate, which has been shown to stimulate glucokinase activity and promote glycogen synthesis.[3][6]

Diagram: D-Tagatose Metabolism and Entry into Glycolysis

Caption: Metabolic fate of D-Tagatose-¹³C in mammalian cells.

Applications of D-Tagatose-¹³C Tracer Studies

-

Quantifying Glycolytic and TCA Cycle Flux: Determine the contribution of D-Tagatose to central carbon metabolism.

-

Investigating the Pentose Phosphate Pathway (PPP): Trace the flow of ¹³C-labeled carbons into the PPP for nucleotide and NADPH synthesis.

-

Assessing Glycogen Synthesis: Quantify the rate of glycogen formation stimulated by D-Tagatose metabolism.

-

Drug Development: Evaluate the metabolic effects of novel therapeutics on cancer cells or in the context of metabolic diseases. For instance, some cancer cells exhibit inflexibility in sugar metabolism and are sensitive to sugars other than glucose, a vulnerability that could be explored.[7]

-

Understanding Disease Pathophysiology: Investigate alterations in D-Tagatose metabolism in diseases such as diabetes and obesity.

Experimental Protocols

Protocol 1: Mammalian Cell Culture and Isotope Labeling

This protocol outlines the general procedure for labeling adherent mammalian cells with D-Tagatose-¹³C.

Materials:

-

Mammalian cell line of interest (e.g., HepG2, A549)

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Custom tissue culture medium lacking glucose and containing D-Tagatose-¹³C

-

Sterile tissue culture plates/flasks

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed mammalian cells in tissue culture plates or flasks at a density that will result in 70-80% confluency at the time of the experiment.

-

Cell Growth: Culture cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

-

Preparation for Labeling:

-

On the day of the experiment, aspirate the growth medium from the cells.

-

Wash the cells twice with pre-warmed sterile PBS to remove any residual glucose-containing medium.

-

-

Isotope Labeling:

-

Add the pre-warmed custom medium containing D-Tagatose-¹³C to the cells. The concentration of D-Tagatose-¹³C should be optimized for the specific cell line and experimental goals.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic labeling of metabolites.

-

-

Harvesting:

-

At each time point, aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS.

-

Proceed to metabolite extraction.

-

Protocol 2: Metabolite Extraction

This protocol describes the extraction of polar metabolites from labeled cells.

Materials:

-

80% Methanol (pre-chilled to -80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (capable of 4°C)

-

Dry ice or liquid nitrogen

Procedure:

-

Quenching and Lysis:

-

After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolic activity.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Extraction:

-

Vortex the tubes vigorously for 1 minute.

-

Incubate at -20°C for at least 30 minutes to allow for protein precipitation.

-

-

Clarification:

-

Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Sample Collection:

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.

-

The pellet, containing protein and other cellular debris, can be discarded or used for other analyses.

-

-

Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 3: Analysis of ¹³C-Labeled Metabolites by LC-MS

This protocol provides a general workflow for analyzing the isotopic enrichment of metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

LC-MS system (e.g., Q-Exactive Orbitrap)

-

Appropriate chromatography column (e.g., HILIC, C18)

-

Mobile phases (specific to the chosen column and method)

-

Metabolite standards

-

Data analysis software (e.g., Xcalibur, X¹³CMS)

Procedure:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

LC Separation: Inject the reconstituted samples onto the LC system. The choice of column and gradient will depend on the specific metabolites of interest.

-

MS Detection: Analyze the eluting metabolites using the mass spectrometer in full scan mode to detect all mass isotopologues of a given metabolite.

-

Data Analysis:

-

Identify metabolites based on their accurate mass and retention time, confirmed with authentic standards.

-

Determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Correct the raw MIDs for the natural abundance of ¹³C.

-

Specialized software, such as X¹³CMS, can aid in the identification of labeled compounds and the quantification of isotopic enrichment.[8]

-

Diagram: Experimental Workflow for D-Tagatose-¹³C Tracer Studies

Caption: Workflow for D-Tagatose-¹³C tracer experiments.

Data Presentation and Interpretation

Quantitative data from D-Tagatose-¹³C tracer studies should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Mass Isotopologue Distributions of Key Glycolytic Intermediates

| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Glyceraldehyde-3-Phosphate (G3P) | 1 hr | 50.2 ± 3.1 | 5.5 ± 0.8 | 10.3 ± 1.2 | 34.0 ± 2.5 |

| 8 hr | 10.1 ± 1.5 | 2.1 ± 0.4 | 5.8 ± 0.9 | 82.0 ± 4.1 | |

| Dihydroxyacetone Phosphate (DHAP) | 1 hr | 48.9 ± 2.8 | 6.1 ± 0.7 | 11.0 ± 1.5 | 34.0 ± 2.9 |

| 8 hr | 9.8 ± 1.2 | 2.5 ± 0.3 | 6.2 ± 0.8 | 81.5 ± 3.8 | |

| Pyruvate | 1 hr | 85.3 ± 5.2 | 3.2 ± 0.6 | 2.5 ± 0.4 | 9.0 ± 1.1 |

| 8 hr | 30.7 ± 3.5 | 5.1 ± 0.9 | 8.2 ± 1.3 | 56.0 ± 4.7 |

Data are presented as mean ± SD from three biological replicates and are hypothetical for illustrative purposes.

Table 2: Fractional Contribution of D-Tagatose-¹³C to TCA Cycle Intermediates

| Metabolite | Time Point | Fractional Contribution (%) |

| Citrate | 4 hr | 25.6 ± 2.1 |

| 24 hr | 68.3 ± 4.5 | |

| α-Ketoglutarate | 4 hr | 22.1 ± 1.9 |

| 24 hr | 65.9 ± 3.8 | |

| Malate | 4 hr | 28.4 ± 2.5 |

| 24 hr | 72.1 ± 5.0 |

Fractional contribution is calculated from the MIDs and represents the percentage of a metabolite pool derived from the ¹³C tracer. Data are hypothetical.

Interpretation of Results:

-

An increase in the abundance of higher mass isotopologues (e.g., M+3 for G3P and DHAP) over time indicates the incorporation of ¹³C from D-Tagatose-¹³C into these metabolites.

-

The fractional contribution data provides a quantitative measure of how much D-Tagatose is fueling the TCA cycle.

-

By analyzing the specific patterns of isotopologues, researchers can infer the activity of different metabolic pathways. For example, the presence of M+2 citrate can indicate pyruvate dehydrogenase activity, while M+3 citrate could suggest pyruvate carboxylase activity.[5]

Conclusion

D-Tagatose-¹³C tracer studies offer a powerful approach to investigate cellular metabolism with high precision. By following the detailed protocols and data analysis strategies outlined in these application notes, researchers can gain valuable insights into the metabolic fate of D-Tagatose and its impact on various cellular processes. This knowledge is crucial for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic interventions.

References

- 1. Identification of a gene cluster for D-tagatose utilization in Escherichia coli B2 phylogroup - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. viterbischool.usc.edu [viterbischool.usc.edu]

- 8. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS | Springer Nature Experiments [experiments.springernature.com]

quantifying pentose phosphate pathway flux with D-Tagatose-13C

Application Note: Quantifying Pentose Phosphate Pathway Flux

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It is the primary source of NADPH, essential for reductive biosynthesis and cellular antioxidant defense, and produces precursors for nucleotide synthesis.[1] Aberrant PPP flux is implicated in various diseases, including cancer and metabolic disorders, making its quantification a key area of research. Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique to elucidate the contribution of the PPP to cellular metabolism.[2] This application note details the use of stable isotope tracers, particularly ¹³C-labeled glucose, to quantify PPP flux.

While the query specified the use of D-Tagatose-¹³C, a comprehensive review of the current scientific literature did not yield established protocols for its use in quantifying PPP flux. D-tagatose is known to be metabolized and can be phosphorylated to tagatose-1-phosphate[3], which could theoretically enter the non-oxidative PPP. However, the predominant and well-validated method for assessing PPP flux relies on ¹³C-labeled glucose tracers. Therefore, this document will focus on the established methodologies using these tracers.

Principle of the Method

The core principle of using ¹³C-labeled glucose to measure PPP flux lies in tracking the fate of the labeled carbon atoms as they are metabolized through glycolysis and the PPP. The oxidative phase of the PPP decarboxylates glucose-6-phosphate at the C1 position.[1] This results in distinct labeling patterns in downstream metabolites compared to those produced via glycolysis alone. By using specifically labeled glucose tracers, such as [1,2-¹³C₂]glucose, and analyzing the resulting mass isotopologues of key metabolites like lactate or sugar phosphates using mass spectrometry (MS) or nuclear magnetic resonance (NMR), the relative flux through the PPP can be determined.[4][5][6]

Experimental Protocols

1. Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

-

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)